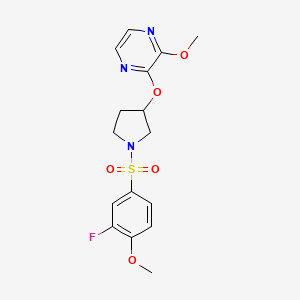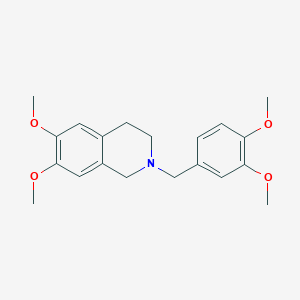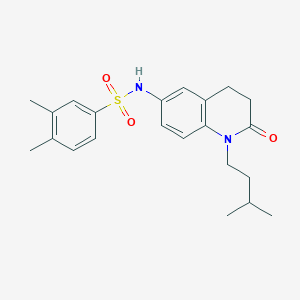
Ácido 4-(5-terc-butil-2-metilbencenosulfonamido)butanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid is an organic compound with the molecular formula C15H23NO4S It is characterized by the presence of a sulfonamide group attached to a butanoic acid moiety
Aplicaciones Científicas De Investigación
4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-tert-butyl-2-methylbenzenesulfonyl chloride and butanoic acid.
Reaction Conditions: The sulfonyl chloride is reacted with butanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Mecanismo De Acción
The mechanism of action of 4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butanoic acid moiety may also interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Tert-butyl-2-methylbenzenesulfonamido)pentanoic acid: Similar structure but with a pentanoic acid moiety.
4-(5-Tert-butyl-2-methylbenzenesulfonamido)propanoic acid: Similar structure but with a propanoic acid moiety.
4-(5-Tert-butyl-2-methylbenzenesulfonamido)hexanoic acid: Similar structure but with a hexanoic acid moiety.
Uniqueness
4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid is unique due to its specific combination of the sulfonamide group and butanoic acid moiety, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with enzymes and cellular components, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-[(5-tert-butyl-2-methylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-11-7-8-12(15(2,3)4)10-13(11)21(19,20)16-9-5-6-14(17)18/h7-8,10,16H,5-6,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNXKZAKYDYDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)



![2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2533283.png)

![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride](/img/structure/B2533287.png)


![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2533290.png)


